molecular formula C21H21ClN6O2S B12206950 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12206950
M. Wt: 456.9 g/mol
InChI Key: VCWWJNXZUXQSKC-UHFFFAOYSA-N
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Description

2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a sulfanyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

Molecular Formula

C21H21ClN6O2S

Molecular Weight

456.9 g/mol

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H21ClN6O2S/c1-13-3-4-15(9-18(13)22)28-21(25-26-27-28)31-12-20(29)23-8-7-14-11-24-19-10-16(30-2)5-6-17(14)19/h3-6,9-11,24H,7-8,12H2,1-2H3,(H,23,29)

InChI Key

VCWWJNXZUXQSKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the indole moiety. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with azide sources under acidic or basic conditions. The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1H-tetrazole-5-yl group is a key pharmacophore with distinct reactivity:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Alkylation Alkyl halides (e.g., CH₃I), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)N-alkylated tetrazole derivatives via substitution at the tetrazole nitrogen. Enhances lipophilicity.
Coordination Chemistry Transition metal salts (e.g., Zn²⁺, Cu²⁺)Stable metal-tetrazole complexes via nitrogen lone pair donation. Modulates biological activity (e.g., enzyme inhibition).
Acid-Catalyzed Ring Opening Concentrated HCl, heatCleavage to form thiol intermediates and subsequent rearrangement products. Rare under physiological conditions.

Sulfanyl (Thioether) Group Reactivity

The -S- linker between the tetrazole and acetamide enables sulfur-specific transformations:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Oxidation H₂O₂, m-CPBA, or O₃Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. Alters electronic properties and bioavailability.
Nucleophilic Substitution Strong nucleophiles (e.g., CN⁻, RS⁻), polar solventsReplacement of the sulfanyl group with alternative nucleophiles. Requires activation (e.g., adjacent electron-withdrawing groups).

Acetamide Hydrolysis and Condensation

The acetamide group participates in acid/base-mediated reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Acidic Hydrolysis 6M HCl, refluxCleavage to 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetic acid and 2-(6-methoxy-1H-indol-3-yl)ethylamine.
Basic Hydrolysis NaOH (aq.), heatCarboxylate salt formation and amine release. Rate depends on steric hindrance.
Condensation DCC/DMAP, carboxylic acidsFormation of secondary amides or esters via activation of the carboxylic acid intermediate.

Indole Moiety Functionalization

The 6-methoxyindole group undergoes electrophilic substitution and oxidation:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Electrophilic Substitution HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)Nitration at C5 or sulfonation at C7 positions. Methoxy group directs substitution regioselectivity.
Oxidation DDQ, O₂Formation of oxindole or isatin derivatives. Alters π-conjugation and redox properties.

Chlorophenyl and Methoxy Group Reactivity

The 3-chloro-4-methylphenyl and 6-methoxy groups influence stability and reactivity:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., NH₃, OH⁻), high tempReplacement of chlorine with nucleophiles. Requires electron-withdrawing activation.
Demethylation BBr₃, CH₂Cl₂, -78°CConversion of methoxy to hydroxyl group on indole. Enhances hydrogen-bonding capacity.

Mechanistic Insights

  • Tetrazole-Metal Interactions : The tetrazole nitrogen donates electrons to metal ions, forming stable complexes that may inhibit metalloenzymes like angiotensin-converting enzyme (ACE).

  • Thioether Oxidation : Sulfoxide metabolites often exhibit altered pharmacokinetics, increasing water solubility for renal excretion.

  • Indole Reactivity : The 6-methoxy group sterically hinders electrophilic attacks at C7, favoring C5 substitution in nitration reactions.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H11ClN6OS2
  • Molecular Weight : 366.85 g/mol
  • CAS Number : 370092-42-5

The compound features a tetrazole ring, a sulfur atom, and an indole moiety, which are known for their biological activity and ability to form diverse chemical interactions.

Predicted Physical Properties

  • Density : 1.62 g/cm³ (predicted)
  • pKa : 7.35 (predicted)

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The incorporation of the tetrazole moiety in this compound suggests potential efficacy against various bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated derivatives of tetrazole-containing compounds for their activity against standard bacterial strains. The results indicated that modifications to the tetrazole structure could enhance antimicrobial potency, suggesting that the compound may also possess similar properties .

Enzyme Inhibition

The thiol group present in the compound may allow for covalent interactions with target proteins, potentially leading to enzyme inhibition. This characteristic is crucial for developing inhibitors for various enzymes involved in disease pathways.

Example of Enzyme Targeting

Research has shown that similar compounds can inhibit enzymes like α-glucosidase, which is relevant in diabetes management. Molecular docking studies have been employed to understand binding interactions, indicating that structural modifications can optimize inhibitory activity .

Anti-cancer Properties

The indole structure is often associated with anticancer activity. Compounds with indole moieties have been studied for their ability to interfere with cancer cell proliferation and induce apoptosis.

Relevant Findings

A review of indole derivatives highlighted their role as potential anticancer agents, particularly through mechanisms involving cell cycle arrest and apoptosis induction . The specific application of the compound could be explored further in cancer models to assess its therapeutic potential.

Self-Assembly and Material Development

The unique structural features of this compound may allow it to participate in self-assembly processes due to π-π stacking interactions between the aromatic rings. This property is valuable for developing new materials with specific functionalities.

Potential Research Directions

Exploring the self-assembly characteristics could lead to applications in nanotechnology and material science, where ordered structures are crucial for creating advanced materials .

Mechanism of Action

The mechanism of action of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and indole moiety are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing and indole-containing molecules, such as:

Uniqueness

The uniqueness of 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry .

Biological Activity

The compound 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide , identified by its CAS number 370092-42-5 , has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C13H11ClN6OS2C_{13}H_{11}ClN_{6}OS_{2}, with a molecular weight of approximately 366.85 g/mol . The structure includes a tetrazole ring, a chlorinated aromatic moiety, and an indole derivative, which contribute to its biological activity.

PropertyValue
IUPAC Name2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide
Molecular FormulaC₁₃H₁₁ClN₆OS₂
Molecular Weight366.85 g/mol
CAS Number370092-42-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tetrazole ring facilitates hydrogen bonding, enhancing binding affinity and specificity to target proteins. The chlorinated aromatic ring may also influence the compound's pharmacokinetic properties.

Anticancer Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, a study on related tetrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds in medicinal chemistry have shown efficacy against a range of bacterial strains, indicating that this compound may also possess similar activities due to its sulfur-containing moiety .

Case Studies

  • Cytotoxicity Testing : A comparative study evaluated the cytotoxic effects of various tetrazole derivatives on human malignant cell lines. The results indicated that modifications in the aromatic rings significantly altered the cytotoxic profiles, with some derivatives showing enhanced activity against MCF-7 cells compared to others .
  • Metabolic Activation : It was observed that compounds with similar structures undergo metabolic activation in vivo, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially resulting in DNA damage and apoptosis in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that compounds with tetrazole and sulfur functionalities can inhibit key metabolic enzymes, showcasing their potential as therapeutic agents for diseases such as cancer and infections .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions on the phenyl ring enhances cytotoxicity, while sterically hindered groups reduce it. This information is crucial for optimizing the design of new derivatives with improved therapeutic profiles .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a reflux-based method using pyridine and Zeolite (Y-H) as catalysts. Equimolar amounts of intermediates (e.g., substituted oxazolones and triazole derivatives) are refluxed at 150°C for 5 hours. Post-reaction, the mixture is cooled, acidified, and recrystallized from ethanol. To optimize yield, variables such as catalyst loading (e.g., 0.01 M Zeolite Y-H), solvent choice, and reaction time should be systematically tested using Design of Experiments (DoE) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure post-synthesis?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify proton and carbon environments.
  • IR spectroscopy to identify functional groups (e.g., sulfanyl, acetamide).
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Cross-referencing experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) enhances accuracy .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol is a standard method. For complex mixtures, column chromatography with gradients of ethyl acetate/hexane or DCM/methanol may improve purity. Monitor purity via HPLC or TLC (Rf comparison) .

Q. How can researchers assess the antiproliferative activity of this compound in vitro?

Use cell viability assays (e.g., MTT or SRB) against cancer cell lines. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Ensure consistency in cell culture conditions (e.g., serum concentration, incubation time) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can computational tools predict reaction pathways and intermediate stability during synthesis?

Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and intermediates. Software like Gaussian or ORCA can calculate activation energies and optimize geometries. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to reduce trial-and-error .

Q. What strategies elucidate structure-activity relationships (SAR) when modifying substituents on the tetrazole and indole moieties?

  • Systematically vary substituents (e.g., halogen, methoxy groups) and evaluate biological activity (e.g., anti-exudative or antiproliferative assays).
  • Use molecular docking to predict binding affinities to target proteins (e.g., kinases).
  • Analyze trends using QSAR models to identify critical substituent contributions .

Q. How can statistical experimental design (DoE) optimize synthesis parameters efficiently?

Apply factorial designs (e.g., 2³ factorial matrix) to test variables like temperature, catalyst ratio, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions with minimal experiments. For example, a Central Composite Design (CCD) could map yield against reflux time and catalyst concentration .

Q. What methodological approaches resolve contradictions in biological activity data across studies?

  • Validate purity (>95% via HPLC) to rule out impurity effects.
  • Use orthogonal assays (e.g., enzymatic inhibition + cell-based tests) to confirm activity.
  • Cross-reference with structural analogs to identify confounding substituent effects .

Q. How does the choice of catalyst influence reaction kinetics and product distribution?

Catalysts like Zeolite Y-H enhance regioselectivity by providing acidic sites for intermediate stabilization. Compare turnover frequencies (TOF) and activation energies (via Arrhenius plots) for different catalysts. Kinetic studies (e.g., in situ FTIR monitoring) can reveal rate-limiting steps .

Q. What challenges arise when scaling synthesis from lab to pilot scale, and how are they addressed?

Challenges include heat transfer inefficiencies and mixing heterogeneity. Mitigation strategies:

  • Use flow chemistry for better temperature control.
  • Optimize solvent volume-to-surface-area ratios.
  • Conduct hazard assessments (e.g., thermal stability via DSC) to ensure safety .

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